molecular formula C13H11ClN2O3S2 B2873165 N-[(2-chloropyridin-4-yl)sulfonyl]-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide CAS No. 1798030-75-7

N-[(2-chloropyridin-4-yl)sulfonyl]-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide

Cat. No.: B2873165
CAS No.: 1798030-75-7
M. Wt: 342.81
InChI Key: KIHPHDNBZZUYHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring attached to a cyclopenta[b]thiophene ring via a sulfonyl group. The pyridine ring is a six-membered ring with one nitrogen atom, while the cyclopenta[b]thiophene ring is a five-membered ring with one sulfur atom.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 342.81. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available resources.

Safety and Hazards

The compound is not intended for human or veterinary use. Therefore, it should be handled with care, following standard safety procedures for handling chemical substances.

Future Directions

While specific future directions for this compound are not mentioned in the available resources, compounds with similar structures, such as pyrrolidine and thiophene derivatives, have been extensively studied for their potential applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry and material science . Therefore, it’s possible that “N-[(2-chloropyridin-4-yl)sulfonyl]-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide” could also have potential applications in these areas.

Properties

IUPAC Name

N-(2-chloropyridin-4-yl)sulfonyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3S2/c14-12-7-9(4-5-15-12)21(18,19)16-13(17)11-6-8-2-1-3-10(8)20-11/h4-7H,1-3H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHPHDNBZZUYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2)C(=O)NS(=O)(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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